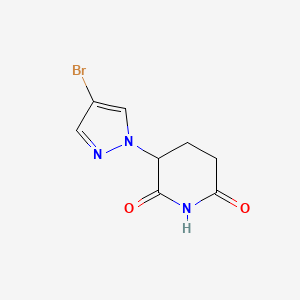
3-(4-bromo-1H-pyrazol-1-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a piperidine-2,6-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a brominated pyrazole with a piperidine-2,6-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
科学的研究の応用
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, including inhibitors and modulators of various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog with similar structural features.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, exhibiting similar biological activities.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine-2,6-dione moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
3-(4-bromopyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-3-10-12(4-5)6-1-2-7(13)11-8(6)14/h3-4,6H,1-2H2,(H,11,13,14) |
InChIキー |
CFUCLJIOSMCTCA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















